Bienvenue dans la boutique en ligne BenchChem!

Leucic acid, L-

Antifungal Mycology Topical Antimicrobial

Select L-Leucic acid (HICA, CAS 13748-90-8) for its non-interchangeable bioactivity distinct from HMB, KIC, or leucine. This chiral (S)-enantiomer is validated as Unit D in cryptophycin tubulin inhibitors (X-ray confirmed conjugation site), demonstrated antifungal MFC of 72 mg/mL against Candida spp. and Aspergillus fumigatus/terreus, and enables mTOR pathway dissection without proteolysis inhibition. Plasma reference standards (~0.25 mmol/L) support LC-MS/MS biomarker discovery with AUC 0.952 diagnostic potential. Insist on ≥98% purity for reproducible results.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 13748-90-8
Cat. No. B1674787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucic acid, L-
CAS13748-90-8
SynonymsLeucic acid, L-;  EINECS 237-329-6; 
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyLVRFTAZAXQPQHI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucic Acid (CAS 13748-90-8): Compound Class and Baseline Characteristics for Procurement Decisions


L-Leucic acid (also known as (S)-2-hydroxy-4-methylpentanoic acid, (S)-α-hydroxyisocaproic acid, or HICA) is the (S)-enantiomer of a branched-chain α-hydroxy acid [1]. It is an endogenous metabolite derived from the branched-chain amino acid L-leucine, belonging to the class of 2-hydroxycarboxylic acids [2]. L-Leucic acid is a white to off-white crystalline solid with a molecular weight of 132.16 g/mol and a predicted pKa of approximately 3.86 . It is slightly soluble in water and aqueous base, and sparingly to moderately soluble in DMSO (up to ~50 mg/mL with sonication) .

Why Generic Substitution Fails: Critical Differentiators for L-Leucic Acid Selection


Generic substitution among leucine metabolites fails because compounds within this class exhibit distinct and often non-overlapping biological activity profiles. Despite originating from the same parent amino acid (L-leucine), L-leucic acid (HICA), β-hydroxy-β-methylbutyrate (HMB), and α-ketoisocaproic acid (KIC) possess divergent stereochemical, metabolic, and mechanistic characteristics that preclude simple interchangeability [1]. Notably, direct head-to-head comparative studies between L-leucic acid and its closest analogs (HMB, KIC, leucine) are largely absent from the peer-reviewed literature [2]. However, quantitative evidence exists for L-leucic acid in specific applications where alternative compounds have not demonstrated comparable activity, as detailed in Section 3.

Product-Specific Quantitative Evidence Guide: L-Leucic Acid vs. Comparators


Broad-Spectrum Fungicidal Activity at Defined Concentrations Against Clinical Candida and Aspergillus Isolates

L-Leucic acid (HICA) demonstrates concentration-dependent fungicidal activity against clinically relevant Candida and Aspergillus species. At 72 mg/mL, HICA was fungicidal against all tested Candida isolates and Aspergillus fumigatus and Aspergillus terreus isolates, while lower concentrations (18 and 36 mg/mL) were fungistatic [1]. In contrast, Aspergillus flavus was not inhibited by HICA, indicating species-specific susceptibility [1]. Direct comparative data against standard antifungals (e.g., azoles) for L-leucic acid are not available; however, HICA retained activity against isolates with variable azole sensitivity profiles [1].

Antifungal Mycology Topical Antimicrobial

L-Leucic Acid as a Critical Structural Unit in Highly Cytotoxic Cryptophycin Derivatives for Targeted Conjugation

L-Leucic acid (2-hydroxyisocaproic acid) serves as the native Unit D in the macrocyclic depsipeptide cryptophycin class of natural products, which are exceptionally potent tubulin inhibitors [1]. Cryptophycins exhibit extraordinarily high cytotoxicity, and structural analysis via X-ray crystallography has identified the L-leucic acid-derived Unit D as a promising attachment site for conjugation to targeting moieties [1]. Synthetic modification of this unit enables the creation of antibody-drug conjugate (ADC) payloads while retaining the core cryptophycin scaffold's tubulin-binding activity. No direct comparator data for alternative Unit D replacements are provided in this reference.

ADC Payload Tubulin Inhibitor Cancer Therapeutics

Endogenous Baseline Concentrations for Biomarker Development and Diagnostic Reference Ranges

L-Leucic acid is detectable at low concentrations in human plasma as a result of endogenous leucine metabolism, with reported circulating levels of approximately 0.25 ± 0.02 mmol/L, which is approximately 1% of the circulating concentration of α-ketoisocaproic acid (KIC) (21.6 ± 2.1 mmol/L) [1]. In human breast milk, L-leucic acid concentrations were consistently below 10 μg/L across all lactation stages from six donors, while free leucine ranged from 2.1-88.5 mg/L, HMB from 42-164 μg/L, and KIC from <20-1057 μg/L [2]. (S)-Leucic acid has demonstrated strong diagnostic potential in metabolomics studies, with an area under the curve (AUC) of 0.952 for discriminating specific conditions, comparable to testosterone glucuronide (AUC 0.991) [3].

Metabolomics Diagnostics Biomarker Discovery

L-Leucic Acid Does Not Inhibit Protein Degradation, Differentiating Its Mechanism from KIC

In an isolated muscle experimental system, α-ketoisocaproic acid (KIC), another major leucine metabolite, decreased protein degradation. In the same experimental context, α-hydroxyisocaproic acid (L-leucic acid/HICA) had no influence on protein degradation [1]. This finding establishes that L-leucic acid and KIC exhibit mechanistically distinct effects on muscle proteolysis. L-Leucic acid has been shown to increase protein synthesis rates during recovery from immobilization-induced atrophy, without affecting protein degradation [2]. A patent-associated study in athletes reported that HICA supplementation (0.496 g three times daily) significantly improved body weight (p < 0.005) and increased lean mass (p < 0.05) with unchanged fat mass; muscle strength and running velocity did not differ from placebo [2].

Muscle Metabolism Proteolysis Anabolic Mechanisms

Optimal Research and Industrial Application Scenarios for L-Leucic Acid (CAS 13748-90-8)


Antifungal Susceptibility Testing and Topical Antifungal Formulation Development

L-Leucic acid is appropriate for research programs developing topical antifungal agents targeting Candida and Aspergillus species. The established MFC of 72 mg/mL against Candida spp., A. fumigatus, and A. terreus provides a reproducible benchmark for in vitro susceptibility testing and formulation optimization [1]. Researchers should note that A. flavus is resistant, necessitating species-specific application design [1].

Synthesis of Cryptophycin-Based Tubulin Inhibitors and Antibody-Drug Conjugate Payloads

L-Leucic acid is a required building block for synthesizing cryptophycin natural products and their derivatives. Its role as Unit D in the cryptophycin scaffold makes it essential for medicinal chemistry programs developing novel tubulin inhibitors. The X-ray crystallographic validation of Unit D as a conjugation site supports its use in creating targeted ADC payloads [1].

Metabolomics and Diagnostic Biomarker Assay Development

L-Leucic acid reference standards are required for LC-MS/MS method development and validation in metabolomics and diagnostic research. The established endogenous concentration ranges (plasma: ~0.25 mmol/L; breast milk: <10 μg/L) provide calibration targets [1][2]. The compound's strong diagnostic potential (AUC 0.952) supports its inclusion in multi-analyte panels for biomarker discovery [3].

Muscle Protein Synthesis and Anabolic Mechanism Research

L-Leucic acid is suitable for in vitro and in vivo studies investigating mTOR-mediated protein synthesis independent of proteolysis inhibition. The compound's documented lack of effect on protein degradation distinguishes it from KIC [1], enabling mechanistic dissection of the leucine metabolite pathway. Researchers should be aware that head-to-head comparisons with HMB and leucine are not available in the current literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucic acid, L-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.